CID 6857738
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Overview
Description
Compound “CID 6857738” is a chemical entity known for its significant role in various scientific research applications. It is primarily recognized for its inhibitory effects on protein kinase D, which is crucial in maintaining the pluripotency of embryonic stem cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 6857738” involves multiple steps, including the reaction of specific precursors under controlled conditions. The detailed synthetic route typically includes:
Initial Reaction: The starting materials undergo a reaction with a Vilsmeier reagent, followed by quenching in an aqueous solution to obtain an intermediate.
Intermediate Processing: The intermediate is further processed through a series of reactions involving various reagents and catalysts to achieve the final product.
Industrial Production Methods: Industrial production of compound “this compound” involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 6857738” undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reducing agents can convert it into reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.
Scientific Research Applications
Compound “CID 6857738” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Potential therapeutic applications are being explored, particularly in regenerative medicine and cancer research.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of compound “CID 6857738” involves the inhibition of protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation . The compound’s activity is correlated with the expression of E2F1 and ESPL1, and it is consistent with the proposed mechanism of cyclin A/B RxL inhibition leading to DNA damage .
Comparison with Similar Compounds
CID 755673: Another inhibitor of protein kinase D with similar applications in stem cell research.
CID 078: A cyclin A/B RxL inhibitor with applications in cancer research
Uniqueness: Compound “CID 6857738” is unique due to its specific inhibitory effects on protein kinase D and its ability to maintain the pluripotency of embryonic stem cells. This sets it apart from other similar compounds that may target different pathways or have different applications.
Properties
Molecular Formula |
C52H60N10O14S2 |
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Molecular Weight |
1113.2 g/mol |
InChI |
InChI=1S/C52H60N10O14S2/c1-25-19-51(25)49(73)75-21-33(57-43(67)39-37(63)17-29-13-9-11-15-31(29)55-39)41(65)53-28(4)46(70)60(6)36-24-78-77-23-35(47(71)61(51)7)59(5)45(69)27(3)54-42(66)34(22-76-50(74)52(20-26(52)2)62(8)48(36)72)58-44(68)40-38(64)18-30-14-10-12-16-32(30)56-40/h9-18,25-28,33-36,63-64H,19-24H2,1-8H3,(H,53,65)(H,54,66)(H,57,67)(H,58,68) |
InChI Key |
LWKICZFLUHYJAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3CSSCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O |
Synonyms |
SW-163C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.